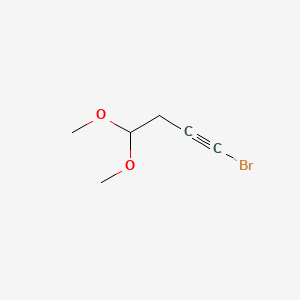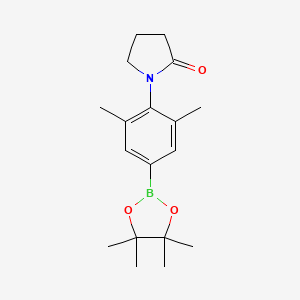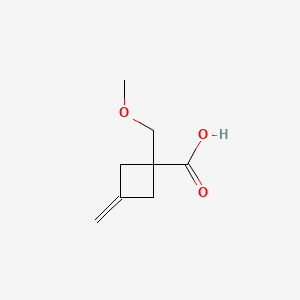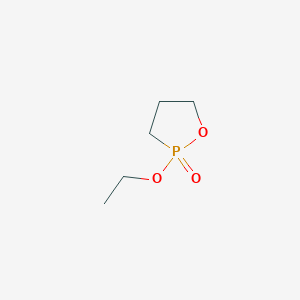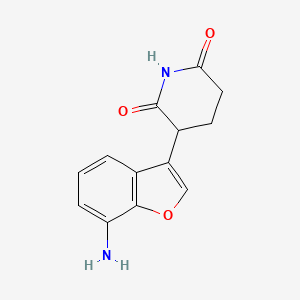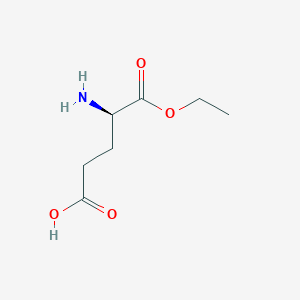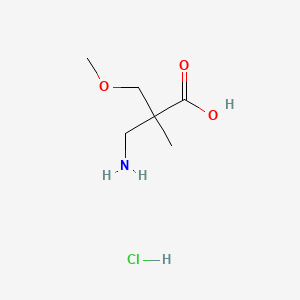
3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride is an organic compound with a unique structure that includes an amino group, a methoxymethyl group, and a methyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride can be achieved through several methods. One common approach involves the esterification of amino acids with methanol in the presence of trimethylchlorosilane, which provides a convenient and efficient route to obtain the desired product . Another method includes the amination of alpha-bromocarboxylic acids, which is a straightforward process for preparing alpha-aminocarboxylic acids .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using methanol and trimethylchlorosilane, which offer mild reaction conditions and high yields . Additionally, the use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized carboxylic acids, reduced amines or alcohols, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the methoxymethyl and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-naphthoic acid: An organic compound with similar functional groups but a different aromatic backbone.
Aminosalicylic acid: A compound with an amino group and carboxylic acid group, used in the treatment of tuberculosis.
Uniqueness
3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C6H14ClNO3 |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-(aminomethyl)-3-methoxy-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-6(3-7,4-10-2)5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H |
InChI Key |
CTXSXSKDVBNETI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(COC)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


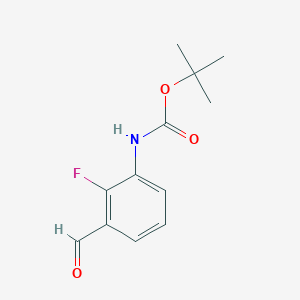
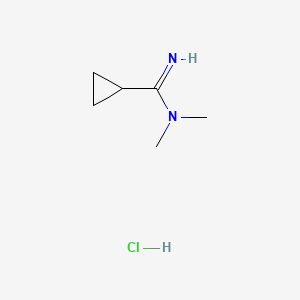

![4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13464964.png)

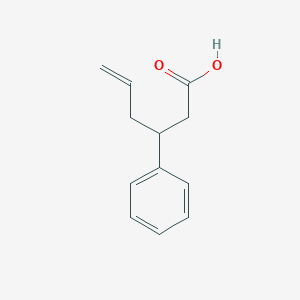
![{1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol](/img/structure/B13464987.png)
